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Introduction

Bevasiranib, an investigational short interfering RNA (siRNA) therapeutic, represents a
targeted genetic approach to inhibiting angiogenesis, the formation of new blood vessels,
which is a key pathological process in neovascular (wet) age-related macular degeneration
(wet AMD). By leveraging the RNA interference (RNAI) pathway, Bevasiranib was designed to
specifically silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a potent
pro-angiogenic factor. This document provides a comprehensive technical overview of
Bevasiranib, including its mechanism of action, specific target, preclinical and clinical data,
and detailed experimental protocols. Although the clinical development of Bevasiranib was
discontinued, the data and methodologies associated with its investigation offer valuable
insights into the application of sSIRNA technology for ocular diseases.

Core Mechanism: RNA Interference-Mediated
Silencing of VEGF-A

Bevasiranib is a synthetically manufactured double-stranded siRNA molecule designed to
specifically target the messenger RNA (mRNA) transcript of the human VEGF-A gene. Upon
intravitreal administration, Bevasiranib enters the target retinal cells, where it is recognized by
the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA duplex
and uses the antisense strand as a guide to identify and bind to the complementary sequence
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on the VEGF-A mRNA. This binding leads to the enzymatic cleavage and subsequent
degradation of the target mMRNA, thereby preventing its translation into VEGF-A protein. This
upstream intervention reduces the overall levels of VEGF-A, mitigating its downstream effects
on endothelial cell proliferation, migration, and vascular permeability that drive choroidal
neovascularization (CNV).[1][2][3]

Bevasiranib Target Sequence

The specific target sequence within the human VEGF-A mRNA for Bevasiranib is:

5'-UCUACUCUACCUCCACCAUCA-3'

Preclinical Efficacy
In Vitro Studies

Initial preclinical evaluations in human cell lines demonstrated the potent and specific silencing
activity of Bevasiranib. In human retinal pigment epithelial (RPE) cells, transfection with
Bevasiranib resulted in a significant, dose-dependent reduction in VEGF-A mRNA and protein
levels.

In Vivo Animal Models

Studies in animal models of CNV provided further evidence of Bevasiranib's therapeutic
potential. In a laser-induced CNV model in cynomolgus monkeys, intravitreal administration of
Bevasiranib resulted in a statistically significant reduction in the area of choroidal
neovascularization.

Preclinical Study: Laser-Induced CNV in
Cynomolgus Monkeys

Parameter Result

o >50% reduction with Bevasiranib treatment
Reduction in CNV Area
compared to control.

Dose-dependent reduction in vascular leakage
Vascular Leakage
observed.

Doses Tested 70 pg, 150 pg, and 350 pg
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In another in vivo model, co-injection of a human VEGF-A-targeting siRNA with a vector
expressing human VEGF-A resulted in a significant reduction in hVEGF levels (p < 0.0013),
further validating the gene-silencing effect.[1]

Clinical Trials

Bevasiranib progressed through early-phase clinical trials for the treatment of wet AMD.

Phase | Clinical Trial

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety and
preliminary efficacy of a single intravitreal injection of Bevasiranib in patients with wet AMD.

Phase | Clinical Trial Design

Number of Patients 15

Dose Cohorts 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg
Primary Outcome Safety and tolerability

Secondary Outcome Preliminary efficacy signals

The trial demonstrated that Bevasiranib was generally well-tolerated, with no dose-limiting
toxicities observed.

Phase Il Clinical Trial (C.A.R.E. Study)

The Phase Il "Cand5 Anti-VEGF RNAI Evaluation” (C.A.R.E.) study was a randomized, double-
masked, multicenter trial designed to further assess the safety and efficacy of Bevasiranib in
patients with wet AMD.
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Phase Il Clinical Trial (C.A.R.E. Study)

Design

Number of Patients 129

Dose Levels Three undisclosed dose levels
Primary Endpoints Safety and efficacy

) Change in near vision, lesion size (CNV), and
Key Efficacy Measures i
time to rescue therapy

The C.A.R.E. study showed a dose-related effect on several key efficacy endpoints, suggesting
biological activity. However, specific quantitative data from this trial were not extensively
published.

Phase lll Clinical Trial (COBALT Study) and
Discontinuation

A Phase lll clinical trial, the COBALT (Combination of Bevasiranib and Lucentis Therapies)
study, was initiated to evaluate Bevasiranib as a maintenance therapy following initial
treatment with ranibizumab (Lucentis®). The trial was ultimately terminated as it was deemed
unlikely to meet its primary endpoint.

An Alternative Mechanism: Toll-Like Receptor 3
(TLR3) Activation

Subsequent research has suggested that the anti-angiogenic effects of some siRNAs, including
potentially Bevasiranib, may not be solely attributable to RNAi-mediated gene silencing.
Evidence indicates that SIRNAs can also activate the innate immune system through Toll-like
receptor 3 (TLR3), which recognizes double-stranded RNA. TLR3 activation can induce an
anti-angiogenic response independent of VEGF-A knockdown. This dual mechanism presents
a more complex picture of Bevasiranib's biological activity.

Experimental Protocols
In Vitro siRNA Transfection and Efficacy Assessment
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Objective: To determine the efficacy of Bevasiranib in reducing VEGF-A expression in a
human retinal pigment epithelial (ARPE-19) cell line.

Materials:

ARPE-19 cells

e Bevasiranib siRNA

» Non-targeting control sSiRNA

» Lipofectamine RNAIMAX transfection reagent

e Opti-MEM I Reduced Serum Medium

e Complete cell culture medium (DMEM/F12 with 10% FBS)

o Reagents for RNA extraction (e.g., TRIzol)

» Reagents for cDNA synthesis

e Primers and probes for VEGF-A and a housekeeping gene (e.g., GAPDH) for gPCR
o ELISAkit for human VEGF-A

Protocol:

o Cell Seeding: Seed ARPE-19 cells in 6-well plates at a density that will result in 70-80%
confluency at the time of transfection.

e Transfection Complex Preparation:
o For each well, dilute Bevasiranib or control siRNA in Opti-MEM.
o In a separate tube, dilute Lipofectamine RNAIMAX in Opti-MEM.

o Combine the diluted siRNA and Lipofectamine RNAIMAX solutions, mix gently, and
incubate for 10-15 minutes at room temperature to allow for complex formation.
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o Transfection: Add the transfection complexes to the cells in fresh, serum-free medium.

¢ Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After the
incubation period, replace the medium with complete cell culture medium.

e Harvesting: At 24, 48, and 72 hours post-transfection, harvest the cells for RNA extraction
and the cell culture supernatant for protein analysis.

¢ Quantification of VEGF-A mRNA:

Extract total RNA from the harvested cells.

[¢]

[¢]

Synthesize cDNA from the extracted RNA.

[e]

Perform quantitative real-time PCR (gPCR) using primers and probes specific for human
VEGF-A and the housekeeping gene.

[e]

Calculate the relative expression of VEGF-A mRNA normalized to the housekeeping gene.
e Quantification of VEGF-A Protein:
o Centrifuge the collected cell culture supernatant to remove any cellular debris.

o Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's
instructions to quantify the concentration of secreted VEGF-A protein.

In Vivo Laser-Induced Choroidal Neovascularization
(CNV) Model in Primates

Objective: To evaluate the efficacy of intravitreal Bevasiranib in reducing the severity of laser-
induced CNV in a non-human primate model.

Animal Model: Cynomolgus monkeys.
Protocol:

o Anesthesia and Pupil Dilation: Anesthetize the animals and dilate their pupils with a topical
mydriatic agent.
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e Laser Photocoagulation:

o Using a fundus camera and a laser photocoagulator, deliver multiple laser spots (e.g., 532
nm diode laser) to the macular region of each eye to induce breaks in Bruch's membrane.

e Intravitreal Injection: Immediately following laser treatment, administer a single intravitreal
injection of Bevasiranib or a vehicle control into each eye.

o Post-Procedure Monitoring: Monitor the animals for any signs of adverse events.

o Fluorescein Angiography: At specified time points (e.g., weekly for 4 weeks), perform
fluorescein angiography to visualize and quantify the extent of CNV and associated vascular
leakage.

e Image Analysis: Analyze the fluorescein angiograms to measure the total area of CNV for
each eye.

» Histological Analysis (Optional): At the end of the study, euthanize the animals and enucleate
the eyes for histological processing to further assess the extent of CNV.

Visualizations

Endothelial Cell Proliferation,
Migration, and Survival

Click to download full resolution via product page

Caption: VEGF-A signaling pathway and the point of intervention by Bevasiranib.
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In Vitro Efficacy In Vivo Efficacy (CNV Model)
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2. Transfect with Bevasiranib 2. Intravitreal Injection of Bevasiranib
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4a. gPCR for VEGF-A mRNA 4b. ELISA for VEGF-A Protein 4. Quantify CNV Area

Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of Bevasiranib.
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Caption: Dual mechanism of action of Bevasiranib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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